Bradanicline

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

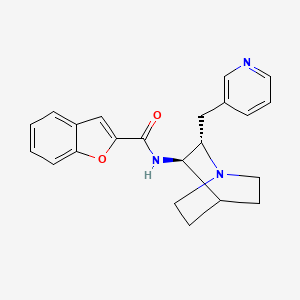

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). The α7 NNR is associated with a variety of biological functions. In particular, the α7 NNR has been shown in animal studies to be an essential regulator of both inflammation arising from injury or infection and cognitive functions. α7 NNR plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection. |

|---|---|

Número CAS |

639489-84-2 |

Fórmula molecular |

C22H23N3O2 |

Peso molecular |

361.4 g/mol |

Nombre IUPAC |

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1 |

Clave InChI |

OXKRFEWMSWPKKV-GHTZIAJQSA-N |

SMILES isomérico |

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

SMILES canónico |

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

Otros números CAS |

639489-84-2 |

Sinónimos |

N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide TC 5619 TC-5619 TC5619 |

Origen del producto |

United States |

Foundational & Exploratory

Bradanicline: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (also known as TC-5619) is a potent and highly selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR). It was investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD), as well as for chronic cough. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Selective α7 nAChR Agonism

This compound's primary mechanism of action is its selective binding to and activation of the α7 subtype of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex. The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits.

Molecular Interaction and Binding Affinity

This compound exhibits high affinity for the human α7 nAChR, with a reported inhibition constant (Ki) of approximately 1.4 nM and an EC50 of 17 nM. In radioligand binding assays using rat hippocampal membranes, this compound demonstrated a Ki of 1 nM for the α7 receptor. Its selectivity is a key feature, with a significantly lower affinity for other nAChR subtypes, such as the α4β2 receptor, where the Ki is in the micromolar range (2100-2800 nM). This represents a greater than 1000-fold selectivity for the α7 subtype over the α4β2 subtype, minimizing off-target effects.

Data Presentation: Receptor Binding and Functional Potency

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | EC50 (nM) | Intrinsic Efficacy (% of ACh response) | Reference(s) |

| α7 nAChR | This compound (TC-5619) | Human | Radioligand Binding | 1.4 | - | - | |

| This compound (TC-5619) | Human | Electrophysiology | - | 17 | - | ||

| This compound (TC-5619) | Rat (Hippocampal Membranes) | Radioligand Binding ([³H]-MLA) | 1 | - | - | ||

| This compound (TC-5619) | Human (Expressed in HEK293 cells) | Radioligand Binding | 1 | - | - | ||

| This compound (TC-5619) | Human (Expressed in Xenopus oocytes) | Electrophysiology | - | 33 | 100% | ||

| α4β2 nAChR | This compound (TC-5619) | Rat (Cortical Membranes) | Radioligand Binding ([³H]-(S)-nicotine) | 2100 | - | - | |

| This compound (TC-5619) | Human (Expressed in SH-EP1 cells) | Radioligand Binding ([³H]-(S)-nicotine) | 2800 | - | - | ||

| 5-HT3 Receptor | This compound (TC-5619) | Human | Radioligand Binding | - | IC50 > 10,000 | - |

Downstream Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium (Ca²⁺) through the receptor's ion channel. This increase in intracellular calcium modulates the activity of various downstream effectors, influencing neurotransmitter release and potentially activating neuroprotective pathways.

Modulation of Neurotransmitter Release

The α7 nAChRs are strategically located on presynaptic terminals of various neurons, where their activation can enhance the release of several key neurotransmitters. Preclinical studies suggest that this compound's cognitive-enhancing and antipsychotic-like effects are mediated, at least in part, by its ability to modulate the release of dopamine, glutamate, and GABA in brain regions such as the prefrontal cortex and striatum.

Mandatory Visualization: this compound's Core Signaling Pathway

Caption: Core signaling pathway of this compound via α7 nAChR activation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from either specific brain regions of rodents (e.g., rat hippocampus or cortex) or from cell lines engineered to express the human receptor of interest (e.g., HEK293 cells expressing α7 nAChR or SH-EP1 cells expressing α4β2 nAChR).

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-MLA for α7 nAChR, [³H]-(S)-nicotine for α4β2 nAChR) at a fixed concentration and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization: Radioligand Binding Assay Workflow

Bradanicline: An In-Depth Technical Guide on a Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradanicline (formerly TC-5619) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a variety of central nervous system functions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity. Detailed summaries of quantitative data, experimental protocols, and visual representations of signaling pathways and workflows are presented to serve as a resource for researchers in neuroscience and drug development.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel highly expressed in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[1] Its high permeability to calcium allows it to modulate a range of intracellular signaling cascades, making it a promising therapeutic target for neurological and psychiatric disorders characterized by cognitive deficits, including schizophrenia and Alzheimer's disease.[2]

This compound is a novel small molecule that acts as a selective partial agonist at the α7 nAChR.[3] It has been investigated for its potential to ameliorate cognitive and negative symptoms associated with schizophrenia.[4][5] This document provides an in-depth technical overview of this compound's pharmacology and the experimental basis for its characterization.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |

| Molecular Formula | C₂₂H₂₃N₃O₂ |

| Molecular Weight | 361.44 g/mol |

| CAS Number | 639489-84-2 |

| Synonyms | TC-5619 |

Pharmacology

Mechanism of Action

This compound functions as a partial agonist at the α7 nAChR. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine (ACh). This property is significant as it may offer a therapeutic advantage by providing a ceiling to the physiological response, potentially reducing the risk of overstimulation and subsequent receptor desensitization that can be associated with full agonists.

Pharmacodynamics: Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacological Profile of this compound at the α7 nAChR

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 1.4 nM | |

| Potency (EC50) | Human | 17 nM | |

| Intrinsic Activity (Emax) | Rat/Human | 67-78% of Acetylcholine response |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |

| α4β2 nAChR | >1000-fold lower than α7 | Very low activation | |

| Muscle-type nAChR | Not specified | Very low activation (5-12% of nicotine's Emax) | |

| Ganglionic-type nAChR | Not specified | Very low activation (6-20% of nicotine's Emax) |

Table 3: In Vivo Efficacy of this compound in a Preclinical Model

| Animal Model | Behavioral Test | Dose Range | Observed Effect | Reference |

| Rat model of schizophrenia | Novel Object Recognition | 0.1-1 mg/kg | Long-lasting enhancement of memory |

Note: Specific quantitative data such as the discrimination index were not provided in the cited source.

Key Experimental Protocols

This section details the methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α7 nAChR.

-

Objective: To measure the displacement of a radiolabeled ligand from the α7 nAChR by this compound.

-

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing α7 nAChRs (e.g., rat brain homogenates).

-

Radioligand: A high-affinity α7 nAChR antagonist, such as [³H]-methyllycaconitine ([³H]-MLA).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α7 nAChR ligand (e.g., nicotine or unlabeled MLA).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Determination of Non-specific Binding: In separate wells, incubate the membrane preparation and radioligand with a saturating concentration of the non-specific binding control.

-

Equilibration: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow.

Patch-Clamp Electrophysiology

This technique is employed to measure the functional activity of this compound at the α7 nAChR, determining its potency (EC50) and efficacy (Emax).

-

Objective: To record the ion currents elicited by this compound through α7 nAChRs expressed in a cellular system.

-

Materials:

-

Cell Line: A cell line expressing the human α7 nAChR (e.g., Xenopus oocytes or a mammalian cell line like HEK293).

-

Recording Pipettes: Glass micropipettes with a specific resistance.

-

Internal Solution: A solution mimicking the intracellular ionic composition.

-

External Solution: A solution mimicking the extracellular fluid.

-

Test Compound: this compound at various concentrations.

-

Full Agonist Control: Acetylcholine (ACh) at a saturating concentration.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

-

Procedure:

-

Cell Preparation: Culture cells expressing the α7 nAChR.

-

Pipette Preparation: Fabricate and fill recording pipettes with the internal solution.

-

Seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply the external solution containing different concentrations of this compound to the cell.

-

Current Recording: Record the inward currents elicited by the activation of the α7 nAChRs.

-

Full Agonist Response: Apply a saturating concentration of ACh to determine the maximum possible current (Imax).

-

Data Analysis: Measure the peak current amplitude at each this compound concentration. Plot the current amplitudes as a function of concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. Calculate the Emax of this compound as a percentage of the Imax produced by the full agonist.

-

References

- 1. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized Exploratory Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) for Cognitive Enhancement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Bradanicline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradanicline (formerly TC-5619) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that has garnered significant interest as a therapeutic target for cognitive deficits associated with neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of a scalable synthetic route to this compound. The synthesis involves a multi-step process commencing with commercially available reagents. This document outlines the experimental protocols for the key synthetic transformations and presents available quantitative data. Furthermore, the downstream signaling pathway initiated by this compound's interaction with the α7 nAChR is visually represented to provide a deeper understanding of its mechanism of action.

Chemical Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide.[1] Its chemical formula is C₂₂H₂₃N₃O₂ with a molar mass of 361.44 g/mol .

The core structure features a quinuclidine ring system, which is a bicyclic amine, substituted at the 2- and 3-positions. A pyridin-3-ylmethyl group is attached at the 2-position, and the nitrogen of the amide group is at the 3-position. This amide links the quinuclidine core to a benzofuran-2-carboxamide moiety. The stereochemistry at the chiral centers on the quinuclidine ring is crucial for its biological activity, with the active enantiomer being the (2S, 3R) configuration.

Figure 1. Chemical Structure of this compound.

Synthesis of this compound

A scalable synthesis for this compound has been developed, enabling the production of kilogram quantities of the active pharmaceutical ingredient. The synthetic strategy relies on the construction of the key intermediate, (2S,3R)-3-amino-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octane, followed by its amidation with benzofuran-2-carboxylic acid.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the chiral quinuclidine amine intermediate and the subsequent coupling reaction.

Figure 2. Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on a scalable synthesis method.

Step 1: Synthesis of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane

A key step in the synthesis is the stereoselective reductive amination of the precursor ketone, 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one. This is achieved through dynamic resolution of the racemizable ketone and subsequent reduction of the imine formed with a chiral amine.

-

Materials: 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one, (R)-α-methylbenzylamine, reducing agent (e.g., sodium triacetoxyborohydride), suitable solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one in the chosen solvent, add (R)-α-methylbenzylamine.

-

Stir the mixture at room temperature to allow for the formation of the corresponding imine.

-

Cool the reaction mixture and add the reducing agent portion-wise, maintaining the temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and work up to isolate the crude product.

-

Purification of the resulting diastereomeric amines is typically achieved by crystallization or chromatography to yield the desired (2S,3R)-isomer.

-

Step 2: Amide coupling to form this compound

The final step involves the coupling of the chiral amine intermediate with benzofuran-2-carboxylic acid.

-

Materials: (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane, benzofuran-2-carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., diisopropylethylamine), and a suitable solvent (e.g., dimethylformamide).

-

Procedure:

-

To a solution of benzofuran-2-carboxylic acid in the chosen solvent, add the coupling agent and the non-nucleophilic base.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a solution of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, perform an aqueous work-up to remove the coupling reagents and byproducts.

-

The crude product is then purified, typically by crystallization from a suitable solvent system, to yield this compound as a solid.

-

Quantitative Data

While specific yields for each step of a particular scaled-up synthesis are proprietary, the scalable synthesis has been reported to produce kilogram quantities of this compound in high yield. For research purposes, the following table summarizes typical data that would be collected.

| Parameter | Stage 1: Chiral Amine Synthesis | Stage 2: Amide Coupling | Overall |

| Yield (%) | 70-85% (for the desired diastereomer) | 80-95% | 56-81% |

| Purity (HPLC) | >98% | >99% | >99.5% |

| Key Analytical Data | ¹H NMR, ¹³C NMR, Mass Spec. | ¹H NMR, ¹³C NMR, Mass Spec., Elemental Analysis | Melting Point, Optical Rotation, Final Product Specs. |

Mechanism of Action and Signaling Pathway

This compound functions as a selective partial agonist at the α7 nicotinic acetylcholine receptor. Upon binding, it stabilizes the open conformation of the ion channel, leading to an influx of cations, primarily Ca²⁺. This influx of calcium acts as a second messenger, initiating a cascade of downstream signaling events.

Figure 3. This compound's mechanism of action via the α7 nAChR.

The activation of these signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leads to changes in gene expression and cellular function. These changes are believed to underlie the pro-cognitive and neuroprotective effects observed with this compound and other α7 nAChR agonists.

Conclusion

This compound possesses a complex and well-defined chemical structure, with its synthesis being achievable through a scalable and stereoselective process. The detailed understanding of its synthesis and mechanism of action is crucial for its further development and for the design of new, more effective α7 nAChR modulators. This guide provides a foundational resource for researchers in the field of neuroscience and medicinal chemistry, offering a combination of structural information, synthetic methodology, and mechanistic insights.

References

The Pharmacokinetics and Pharmacodynamics of Bradanicline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (formerly known as TC-5619) is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR).[1] It has been investigated for its potential therapeutic effects in a range of central nervous system disorders, including schizophrenia and cognitive dysfunction.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details key experimental methodologies for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Pharmacodynamics

This compound exhibits high affinity and selectivity for the α7 nAChR, a ligand-gated ion channel that is highly expressed in brain regions associated with cognition and memory, such as the hippocampus and cortex.

Receptor Binding and Potency

This compound is a highly selective α7 nAChR partial agonist with a Ki of approximately 1 nM.[1] Its affinity for other nAChR subtypes, such as the α4β2 receptor, is significantly lower, demonstrating a selectivity of over 1000-fold. This selectivity for the α7 receptor is a key characteristic of this compound's pharmacological profile.

| Parameter | Value | Species | Source |

| Ki (α7 nAChR) | ~1 nM | Human | |

| Selectivity (vs. α4β2) | >1000-fold | Not Specified |

Mechanism of Action and Signaling Pathways

As a partial agonist, this compound binds to and activates the α7 nAChR, leading to the opening of the ion channel and an influx of cations, primarily Ca2+. This influx of calcium triggers a cascade of downstream signaling events. The activation of α7nAChR can lead to both short-term effects, such as neurotransmitter release and synaptic plasticity, and long-term effects, including anti-inflammatory and anti-apoptotic responses. Key signaling pathways implicated in the action of α7 nAChR agonists like this compound include the PI3K/Akt and JAK2/STAT3 pathways.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as AUC, Cmax, clearance, and oral bioavailability in animal models, are not extensively available in the public domain. The information presented here is primarily derived from human clinical trial data.

Human Pharmacokinetic Profile

Phase 1 studies in healthy male volunteers and Phase 2 trials in patients with schizophrenia have provided some insights into the pharmacokinetic profile of this compound in humans.

| Parameter | Value | Population | Source |

| Half-life (t½) | ~20 hours | Healthy Volunteers | |

| Time to Cmax (Tmax) | ~2 hours | Healthy Volunteers | |

| Dose Proportionality | Dose-independent | Healthy Volunteers | |

| Steady-State Pre-dose Conc. | 1.5–41.9 ng/ml | Schizophrenia Patients | |

| Steady-State Tmax Conc. | 15.3–142 ng/ml | Schizophrenia Patients | |

| Steady-State AUC24h | 129–1504 ng*hr/ml | Schizophrenia Patients |

The pharmacokinetic parameters of this compound were found to be similar between tobacco users and non-users.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific quantitative data on the ADME properties of this compound are limited. Preclinical studies have suggested that it is orally bioavailable and moderately penetrates the central nervous system. A PET imaging study in pigs demonstrated that this compound effectively crosses the blood-brain barrier and achieves approximately 40% occupancy of α7 nAChRs at a dose of 3 mg/kg i.v.

Key Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This assay is used to determine the binding affinity of a compound for the α7 nAChR.

Materials:

-

Rat brain tissue (hippocampus or cortex) or cells expressing recombinant α7 nAChRs.

-

Radioligand: [3H]methyllycaconitine ([3H]MLA) or other suitable α7-selective radioligand.

-

Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled α7-selective ligand (e.g., unlabeled MLA or this compound).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled ligand.

-

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Prepulse Inhibition (PPI) of Acoustic Startle in Rodents

PPI is a measure of sensorimotor gating and is often disrupted in schizophrenia. This behavioral assay is used to assess the potential of compounds like this compound to restore sensorimotor gating deficits.

Apparatus:

-

Acoustic startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

Protocol:

-

Acclimation: Place the rodent (rat or mouse) in the startle chamber and allow it to acclimate for a set period (e.g., 5-10 minutes) with background white noise.

-

Habituation: Present a series of startle stimuli (e.g., 120 dB white noise burst) to habituate the animal to the stimulus.

-

PPI Testing: Present a series of trials in a pseudo-random order:

-

Pulse-alone trials: The startle stimulus is presented alone.

-

Prepulse-pulse trials: A non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startle stimulus.

-

No-stimulus trials: Only background noise is present.

-

-

Data Collection: The startle response (amplitude of the animal's flinch) is recorded for each trial.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

Conclusion

This compound is a selective α7 nAChR partial agonist with a well-defined pharmacodynamic profile, characterized by high affinity and selectivity for its target receptor. While detailed preclinical pharmacokinetic data remain limited in the public domain, human studies indicate a half-life of approximately 20 hours and a Tmax of around 2 hours. Its ability to penetrate the CNS and engage with α7 nAChRs has been demonstrated. The activation of these receptors by this compound triggers downstream signaling cascades associated with neuroprotection and anti-inflammatory effects. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other α7 nAChR modulators. Future research and the potential publication of more comprehensive preclinical ADME data will be crucial for a complete understanding of this compound's therapeutic potential.

References

Bradanicline: A Technical Guide to Target Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target selectivity, binding affinity, and associated experimental methodologies for Bradanicline (also known as TC-5619 and ATA-101). This compound is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in various cognitive and inflammatory processes.

Target Selectivity and Binding Affinity

This compound exhibits a remarkable selectivity profile, binding with very high affinity to the α7 nAChR while showing significantly lower affinity for other nAChR subtypes and various other neurotransmitter receptors. This selectivity for the central nervous system's α7 receptor over peripheral subtypes minimizes potential side effects.[1][2]

Binding Affinity Data

The quantitative binding affinity of this compound for human and rat nAChR subtypes is summarized below. The data highlights a pronounced selectivity for the α7 subtype over the α4β2 subtype.[3][4]

| Target Receptor Subtype | Ligand/Assay | Species | Kᵢ (nM) | Reference |

| α7 nAChR | [³H]-MLA | Rat | 1.0 | [3] |

| α7 nAChR | (undisclosed) | Human | 1.0 | |

| α4β2 nAChR | (undisclosed) | Human | 2800 | |

| Ganglionic (α3β4) nAChR | (undisclosed) | - | >10,000 | |

| Muscle-type nAChR | (undisclosed) | - | >10,000 | |

| 5-HT₃ Receptor | (undisclosed) | Human | >10,000 (IC₅₀) |

*Qualitatively reported as "little or no activity" or "no detectable effects". Value represents an estimated lower bound based on these statements.

Functional Activity Data

This compound acts as a full agonist at the α7 nAChR, potently stimulating receptor function.

| Assay Type | Cell System | Receptor | EC₅₀ (nM) | Efficacy (vs. ACh) | Reference |

| Two-Electrode Voltage Clamp | Xenopus Oocytes | Human α7 | 33 | 100% (Full Agonist) |

Experimental Protocols

The binding affinity and functional activity of this compound were determined using a combination of radioligand binding assays and functional assays, including electrophysiological recordings in Xenopus oocytes and ion efflux assays.

Radioligand Competition Binding Assay (α7 nAChR)

This protocol outlines a representative method for determining the binding affinity (Kᵢ) of a test compound like this compound at the α7 nAChR, based on the methodology described for TC-5619.

Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to compete with a known high-affinity radioligand ([³H]-Methyllycaconitine, [³H]-MLA) for binding to α7 nAChRs in rat hippocampal membranes.

Materials:

-

Receptor Source: Crude membrane preparations from rat hippocampus.

-

Radioligand: [³H]-MLA.

-

Test Compound: this compound (TC-5619).

-

Non-specific Control: A high concentration of a non-labeled α7 agonist (e.g., nicotine or unlabeled MLA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Equipment: Homogenizer, centrifuges, 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Rat hippocampal tissue is homogenized in ice-cold Assay Buffer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

-

The membrane pellet is washed by resuspending in fresh buffer and re-centrifuging. The final pellet is resuspended in Assay Buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

Total Binding Wells: Contain membrane preparation, a fixed concentration of [³H]-MLA (typically near its Kₑ), and Assay Buffer.

-

Non-specific Binding Wells: Contain membrane preparation, [³H]-MLA, and a saturating concentration of the non-specific control ligand.

-

Competition Wells: Contain membrane preparation, [³H]-MLA, and varying concentrations of this compound (typically spanning a range from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation & Filtration:

-

The plate is incubated (e.g., for 60-120 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Filters are washed multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

Radioactivity is measured in counts per minute (CPM) using a liquid scintillation counter.

-

Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.

-

The data from the competition wells are plotted as percent specific binding versus the log concentration of this compound to generate a dose-response curve.

-

The IC₅₀ (concentration of this compound that inhibits 50% of specific [³H]-MLA binding) is determined from this curve.

-

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Characterization in Xenopus Oocytes

This protocol describes a standard method for assessing the functional activity (e.g., agonism, potency) of compounds at ligand-gated ion channels like the α7 nAChR expressed heterologously in Xenopus laevis oocytes.

Objective: To determine the potency (EC₅₀) and efficacy of this compound at the human α7 nAChR.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human α7 nAChR subunit.

-

Solutions: Standard oocyte saline (ND96), collagenase solution, antibiotic-containing incubation medium.

-

Equipment: Microinjection setup, two-electrode voltage clamp (TEVC) amplifier and recording system, perfusion system.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically harvested from a female Xenopus laevis frog.

-

The follicular membrane is enzymatically removed using collagenase treatment.

-

Healthy, stage V-VI oocytes are selected for injection.

-

A defined amount of cRNA encoding the human α7 nAChR is injected into the cytoplasm of each oocyte using a nanoliter injector.

-

Injected oocytes are incubated for 2-5 days in a temperature-controlled environment (e.g., 19°C) to allow for receptor protein expression and insertion into the cell membrane.

-

-

Electrophysiological Recording (TEVC):

-

An oocyte is placed in a recording chamber and continuously perfused with saline buffer.

-

Two microelectrodes (one for voltage sensing, one for current injection) are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

-

The perfusion solution is switched to one containing a known concentration of this compound.

-

The resulting inward current, caused by the influx of cations through the activated α7 nAChR channels, is recorded by the TEVC amplifier.

-

-

Data Acquisition and Analysis:

-

The peak current response is measured for a range of this compound concentrations.

-

A dose-response curve is constructed by plotting the normalized peak current against the log concentration of this compound.

-

The EC₅₀ (concentration of this compound that elicits 50% of the maximal response) is determined by fitting the curve with a sigmoidal function.

-

Efficacy is determined by comparing the maximal current elicited by this compound to that elicited by the endogenous agonist, acetylcholine (ACh).

-

Visualizations: Pathways and Workflows

α7 nAChR Signaling Pathway

Activation of the homopentameric α7 nAChR, a ligand-gated ion channel with high calcium permeability, initiates several downstream signaling cascades. This influx of Ca²⁺ acts as a critical second messenger, triggering pathways such as the PI3K-Akt and JAK2-STAT3 cascades, which are associated with pro-survival, anti-apoptotic, and anti-inflammatory cellular responses.

Experimental Workflow: Competition Binding Assay

The following diagram illustrates the key steps in a competition radioligand binding assay used to determine the binding affinity of this compound for its target receptor.

Experimental Workflow: Xenopus Oocyte Electrophysiology

This diagram outlines the process of expressing a target receptor in Xenopus oocytes and functionally characterizing a compound using two-electrode voltage clamp electrophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to TC-5619 (Bradanicline): Discovery and History

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

TC-5619, also known as Bradanicline, is a potent and selective full agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR) that was under development for the treatment of cognitive and negative symptoms associated with schizophrenia and other neurological disorders.[1][2][3][4] Discovered and developed by Targacept, Inc., TC-5619 showed early promise in preclinical models and initial clinical trials but ultimately did not demonstrate sufficient efficacy in larger, later-stage studies, leading to the discontinuation of its development for these indications.[5] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to TC-5619.

Discovery and Development History

This compound was identified as a promising therapeutic candidate for cognitive deficits in neurological disorders through Targacept's proprietary drug discovery platform. The development program for TC-5619 progressed through several phases:

-

Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the pharmacological profile of TC-5619. These studies established its high affinity and selectivity for the α7 nAChR and demonstrated its efficacy in animal models relevant to schizophrenia.

-

Phase I Clinical Trials: Early-phase clinical trials in healthy volunteers established the safety and tolerability profile of TC-5619. These studies showed that single doses were well-tolerated up to 406 mg and multiple doses up to 204 mg were also well-tolerated. The pharmacokinetic profile revealed a half-life of approximately 20 hours.

-

Phase II Clinical Trials: Several Phase II trials were conducted to evaluate the efficacy of TC-5619 in patients with schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). An initial exploratory Phase II trial showed some positive effects on cognitive and negative symptoms in schizophrenia. However, a subsequent, larger Phase IIb trial did not meet its primary endpoint for improving negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS), nor did it show significant improvement in cognitive function. These disappointing results led Targacept to halt further development of TC-5619 for schizophrenia.

Mechanism of Action

TC-5619 is a selective agonist of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions implicated in cognitive functions such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs by acetylcholine or other agonists leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways involved in synaptic plasticity, learning, and memory.

The proposed therapeutic mechanism of TC-5619 in schizophrenia was based on the hypothesis that enhancing cholinergic signaling through α7 nAChR activation could ameliorate the cognitive and negative symptoms of the disorder. Deficits in cholinergic neurotransmission and α7 nAChR function have been implicated in the pathophysiology of schizophrenia.

Quantitative Data

The following tables summarize the key quantitative data for TC-5619 (this compound).

Table 1: In Vitro Receptor Binding Affinity of TC-5619

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| α7 nAChR | [³H]-MLA | Rat hippocampal membranes | 1 | |

| α7 nAChR | [³H]-MLA | HEK293 cells expressing human α7 and RIC3 | 1 | |

| α7 nAChR | ³H-NS14492 | Pig brain homogenate | 0.063 | |

| α4β2 nAChR | [³H]-(S)-nicotine | SH-EP1 cell membranes | 2800 | |

| α4β2 nAChR | [³H]-(S)-nicotine | Rat cortical membranes | 2100 |

Table 2: In Vitro Functional Activity of TC-5619

| Receptor Subtype | Assay | Preparation | EC₅₀ (nM) | Emax (% of ACh) | Reference |

| Human α7 nAChR | Patch clamp electrophysiology | Xenopus oocytes | 33 | 100 | |

| Human muscle nAChR | ⁸⁶Rb⁺ efflux | TE671 cells | >100,000 | 12 (at 100 µM) | |

| Rat ganglionic nAChR | ⁸⁶Rb⁺ efflux | PC12 cells | >100,000 | 20 (at 100 µM) | |

| Human ganglionic nAChR | ⁸⁶Rb⁺ efflux | SH-SY5Y cells | >100,000 | 11 (at 100 µM) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of TC-5619 for various nAChR subtypes.

-

Protocol (α7 nAChR):

-

Preparation of Membranes: Rat hippocampal tissue or HEK293 cells expressing the human α7 and RIC3 subunits were homogenized in a buffered solution and centrifuged to isolate the cell membranes.

-

Binding Reaction: Membranes were incubated with a specific radioligand for the α7 nAChR ([³H]-MLA) and varying concentrations of TC-5619.

-

Separation and Counting: The bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ value (the concentration of TC-5619 that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

-

2. Functional Assays (⁸⁶Rb⁺ Efflux)

-

Objective: To assess the functional activity (agonist or antagonist) of TC-5619 at different nAChR subtypes.

-

Protocol:

-

Cell Culture: Cell lines endogenously or recombinantly expressing the nAChR subtype of interest (e.g., TE671 for muscle, PC12 for rat ganglionic, SH-SY5Y for human ganglionic) were cultured.

-

Loading with ⁸⁶Rb⁺: Cells were incubated with ⁸⁶Rb⁺ (a radioactive potassium analog) which enters the cells through potassium channels.

-

Stimulation: Cells were exposed to varying concentrations of TC-5619 or a known agonist (e.g., acetylcholine). Activation of the nAChR ion channel allows for the efflux of ⁸⁶Rb⁺.

-

Quantification: The amount of ⁸⁶Rb⁺ released into the supernatant was measured.

-

Data Analysis: The concentration-response curves were plotted to determine the EC₅₀ (the concentration of TC-5619 that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist).

-

Preclinical In Vivo Models

1. Prepulse Inhibition (PPI) of the Acoustic Startle Response

-

Objective: To evaluate the potential of TC-5619 to ameliorate sensorimotor gating deficits, a model for positive symptoms of schizophrenia.

-

Protocol:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (rat or mouse).

-

Acclimation: Animals were placed in the startle chamber for an acclimation period.

-

Drug Administration: TC-5619 or a vehicle was administered. In some experiments, a dopamine agonist like apomorphine was used to induce a PPI deficit.

-

Test Session: The session consisted of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) was presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-80 dB) was presented shortly before the loud pulse.

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: PPI was calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

-

2. Novel Object Recognition (NOR) Test

-

Objective: To assess the effects of TC-5619 on recognition memory, a measure of cognitive function.

-

Protocol:

-

Apparatus: An open-field arena.

-

Habituation: Each rat was individually allowed to explore the empty arena for a set period.

-

Training (Familiarization) Phase: Two identical objects were placed in the arena, and the rat was allowed to explore them for a defined time.

-

Inter-trial Interval: A delay was introduced between the training and testing phases.

-

Testing Phase: One of the familiar objects was replaced with a novel object, and the rat was returned to the arena. The time spent exploring each object was recorded.

-

Data Analysis: A discrimination index was calculated, representing the proportion of time spent exploring the novel object compared to the total exploration time for both objects. A higher index indicates better recognition memory.

-

Clinical Trial Design

Phase IIb Study in Schizophrenia (NCT01488929)

-

Objective: To evaluate the efficacy and safety of TC-5619 as an adjunctive therapy for negative and cognitive symptoms in patients with schizophrenia.

-

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 477 outpatients with a diagnosis of schizophrenia who were stabilized on an atypical antipsychotic medication.

-

Intervention: Patients were randomized to receive either TC-5619 (5 mg or 50 mg) or placebo once daily for 24 weeks, in addition to their ongoing antipsychotic treatment.

-

Primary Outcome Measure: Change from baseline in the composite score of the Scale for the Assessment of Negative Symptoms (SANS).

-

Key Secondary Outcome Measures:

-

Change from baseline in the composite score of the Cogstate Schizophrenia Battery (CSB) to assess cognitive function.

-

Change from baseline in the University of California San Diego Performance-Based Skills Assessment-Brief Version (UPSA-B) total score to measure functional capacity.

-

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling

Activation of the α7 nAChR by an agonist like TC-5619 initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to a rapid influx of Ca²⁺. This increase in intracellular calcium can trigger several downstream signaling pathways.

Caption: Simplified signaling pathways activated by TC-5619 at the α7 nAChR.

Prepulse Inhibition Experimental Workflow

The following diagram illustrates the workflow for a typical prepulse inhibition experiment to test the effects of TC-5619.

Caption: Workflow for a prepulse inhibition (PPI) experiment.

Phase II Clinical Trial Logical Flow

This diagram outlines the logical progression of the Phase IIb clinical trial for TC-5619 in schizophrenia.

Caption: Logical flow of the Phase IIb clinical trial of TC-5619.

Conclusion

TC-5619 (this compound) represents a well-characterized, selective α7 nAChR agonist that underwent a comprehensive development program. While it showed promise in preclinical studies and early clinical trials for schizophrenia, it ultimately failed to demonstrate efficacy in a large Phase IIb study, leading to the cessation of its development for this indication. The data and experimental protocols detailed in this guide provide valuable insights for researchers and drug development professionals working on novel therapeutics targeting the α7 nAChR and other mechanisms for cognitive and negative symptoms in schizophrenia and other CNS disorders. The story of TC-5619 underscores the challenges of translating preclinical findings into clinical efficacy for complex neuropsychiatric disorders.

References

- 1. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bradanicline in the Cholinergic Anti-Inflammatory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradanicline (formerly TC-5619) is a potent and highly selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This receptor is a key component of the cholinergic anti-inflammatory pathway (CAP), a neuro-immune signaling axis that regulates the body's inflammatory response. Activation of the α7 nAChR on immune cells, particularly macrophages, has been shown to suppress the production of pro-inflammatory cytokines, offering a promising therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action within the CAP, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling cascades. While specific quantitative data on this compound's direct anti-inflammatory effects are limited in publicly available literature, this guide consolidates current knowledge and provides a framework for its further investigation.

Introduction to the Cholinergic Anti-Inflammatory Pathway (CAP)

The CAP is a physiological mechanism that modulates the innate immune response.[3] It functions as a neural reflex arc, where the vagus nerve plays a central role in communicating between the brain and peripheral immune cells to control inflammation.[3][4] The efferent arm of this pathway involves the release of acetylcholine (ACh) in the spleen and other organs. This ACh then binds to α7 nAChRs expressed on the surface of macrophages and other cytokine-producing cells.

The binding of an agonist, such as ACh or a selective compound like this compound, to the α7 nAChR triggers an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

This compound (TC-5619): A Selective α7 nAChR Agonist

This compound is a small molecule that has been investigated primarily for its potential in treating cognitive deficits in neurological and psychiatric disorders. Its high selectivity and potency for the α7 nAChR make it a valuable tool for studying the role of this receptor in various physiological processes, including the CAP.

Quantitative Data: Receptor Binding and Potency

Quantitative data on this compound's binding affinity and functional potency at the human α7 nAChR are summarized in the table below. This high affinity and selectivity underscore its potential to specifically target the CAP with minimal off-target effects at other nicotinic receptor subtypes.

| Parameter | Value | Species | Reference |

| Ki (Binding Affinity) | 1.4 nM | Human | |

| EC50 (Potency) | 17 nM | Human |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for designing and interpreting in vivo studies. The following table summarizes key pharmacokinetic parameters in various species.

| Parameter | Mouse | Rat | Dog | Monkey | Human | Reference |

| Tmax (Oral) | 1 hr | 1 hr | N/A | 3-5 hrs | ~2 hrs | FDA Review |

| t½ (Half-life) | N/A | N/A | N/A | 24 hrs | 16-20 hrs | FDA Review, |

| Plasma Protein Binding | 18% | 45% | 19% | 41% | 20% | FDA Review |

Signaling Pathways

The anti-inflammatory effects of α7 nAChR activation are mediated by specific intracellular signaling cascades. The primary pathways implicated are the JAK2/STAT3 and the NF-κB signaling pathways.

Cholinergic Anti-Inflammatory Pathway Overview

Upon binding of this compound to the α7 nAChR on a macrophage, a conformational change in the receptor initiates downstream signaling. This leads to the inhibition of the canonical pro-inflammatory signaling cascade typically activated by pathogens or tissue damage.

Figure 1: Overview of this compound's action within the cholinergic anti-inflammatory pathway.

Detailed Signaling Cascade: JAK2/STAT3 and NF-κB Pathways

Activation of the α7 nAChR by this compound leads to the recruitment and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 can inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokine genes.

References

- 1. THE ANTI-INFLAMMATORY POTENTIAL OF SELECTIVE CHOLINERGIC AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Randomized Exploratory Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) for Cognitive Enhancement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/Pharmacodynamic Modeling in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Bradanicline: A Technical Guide to its Neuroprotective Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bradanicline (formerly TC-5619) is a potent and highly selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1] Emerging research has highlighted its potential as a neuroprotective agent, with implications for treating cognitive deficits and neurodegenerative diseases. This document provides a detailed technical overview of this compound's pharmacological profile, its mechanism of action at the molecular level, and the experimental protocols used to characterize its effects. The central hypothesis for its neuroprotective action is the activation of pro-survival intracellular signaling cascades and modulation of neuroinflammation, primarily through its targeted engagement of the α7 nAChR.

Core Mechanism of Action: α7 nAChR Agonism

This compound exerts its effects by binding to and activating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognition and memory, such as the hippocampus and prefrontal cortex.[2] Unlike the endogenous ligand acetylcholine, this compound demonstrates marked selectivity for the α7 subtype over other nAChR subtypes like α4β2, minimizing off-target effects.[1]

The activation of the α7 nAChR is a multifaceted process initiating several downstream signaling pathways that contribute to neuroprotection:

-

Calcium Ion Influx: The α7 nAChR is a homopentameric channel with high permeability to calcium ions (Ca²+).[3] Agonist binding, such as by this compound, opens the channel, leading to a rapid influx of Ca²+. This influx acts as a critical second messenger, triggering a cascade of intracellular events.[3]

-

Activation of Pro-Survival Kinases: The increase in intracellular Ca²+ activates key protein kinases. Notably, this includes the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Extracellular signal-regulated kinase (ERK/MAPK) pathway. Activation of these cascades is strongly implicated in promoting neuronal survival and plasticity.

-

Modulation of Apoptotic Pathways: Downstream of PI3K-Akt and ERK signaling, this compound activation of α7 nAChR can lead to the upregulation of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2). This shifts the cellular balance away from programmed cell death, thereby protecting neurons from various toxic insults, including glutamate excitotoxicity and amyloid-beta (Aβ) toxicity. Recent studies have also shown that Bcl-2 family proteins can, in turn, upregulate the expression and assembly of α7 nAChRs, suggesting a positive feedback loop that enhances cell survival pathways.

Signaling Pathway Diagram

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. This data is crucial for understanding its therapeutic window and target engagement.

| Parameter | Species/System | Value | Reference |

| EC₅₀ (Potency) | Human α7 nAChR | 17 nM | |

| Kᵢ (Binding Affinity) | Human α7 nAChR | 1.4 nM | |

| Selectivity | α7 vs. α4β2 subtypes | >1000-fold |

-

EC₅₀ (Half-maximal effective concentration): The concentration of this compound required to elicit 50% of the maximum response at the human α7 nAChR. A lower value indicates higher potency.

-

Kᵢ (Inhibition constant): A measure of the binding affinity of this compound to the human α7 nAChR. It represents the concentration required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value signifies a higher binding affinity.

Key Experimental Protocols

The characterization of this compound's neuroprotective effects relies on a suite of established and specialized experimental procedures.

Radioligand Binding Assay for Affinity (Kᵢ) Determination

This protocol is used to determine the binding affinity of this compound by measuring its ability to displace a known radiolabeled antagonist from the α7 nAChR.

-

Objective: To calculate the Kᵢ value of this compound at the α7 nAChR.

-

Materials:

-

Crude membrane preparations from rat hippocampus (rich in α7 nAChRs).

-

Radioligand: [³H]-MLA (Methyllycaconitine), a specific α7 nAChR antagonist.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled ligand (e.g., nicotine).

-

Scintillation counter and filters.

-

-

Methodology:

-

Incubation: Rat hippocampal membranes are incubated with a fixed concentration of [³H]-MLA and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-MLA (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Two-Electrode Voltage Clamp (TEVC) for Potency (EC₅₀) Determination

This electrophysiological technique measures the ion flow through the α7 nAChR channel upon agonist application, allowing for the functional characterization of potency and efficacy.

-

Objective: To determine the EC₅₀ of this compound at the human α7 nAChR.

-

System: Xenopus laevis oocytes expressing recombinant human α7 nAChRs.

-

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested and injected with cRNA encoding the human α7 nAChR subunit. They are then incubated for several days to allow for receptor expression on the cell surface.

-

Electrophysiology Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: this compound at various concentrations is applied to the oocyte via a perfusion system.

-

Current Measurement: The inward current generated by the influx of ions (primarily Na⁺ and Ca²⁺) through the activated α7 nAChRs is recorded.

-

Data Analysis: The peak current response is measured for each concentration. A concentration-response curve is plotted, and the EC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.

-

ERK Phosphorylation Assay in PC12 Cells

This cell-based assay measures the activation of a key downstream signaling pathway to confirm the cellular engagement and signal transduction initiated by this compound.

-

Objective: To assess whether this compound activates the ERK/MAPK signaling pathway via α7 nAChR.

-

System: Rat pheochromocytoma (PC12) cells, which endogenously express functional α7 nAChRs and have a robust ERK signaling pathway.

-

Methodology:

-

Cell Culture: PC12 cells are cultured to an appropriate confluency.

-

Treatment: Cells are treated with this compound for a short period. Because α7 nAChRs desensitize rapidly, timing is critical.

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Quantification (Western Blot or ELISA):

-

The total protein concentration is determined.

-

Levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies via Western Blot or a quantitative ELISA.

-

-

Data Analysis: The ratio of p-ERK to total ERK is calculated. A significant increase in this ratio in this compound-treated cells compared to untreated controls indicates activation of the ERK pathway.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a highly selective α7 nAChR agonist with potent neuroprotective properties demonstrated in preclinical models. Its mechanism is rooted in the activation of Ca²⁺-dependent pro-survival signaling cascades, including the PI3K-Akt and ERK pathways, which ultimately suppress apoptotic processes. The quantitative data confirms its high affinity and potency at its intended target. The detailed experimental protocols provide a robust framework for its continued investigation.

Future research should focus on:

-

Chronic Dosing Studies: Evaluating the long-term neuroprotective effects and potential for disease modification in animal models of neurodegeneration, such as Alzheimer's disease.

-

Biomarker Analysis: Identifying and validating translatable biomarkers to measure target engagement and neuroprotective response in clinical trials.

-

Clinical Translation: Designing and executing well-controlled clinical trials to assess the safety, tolerability, and efficacy of this compound in patient populations with cognitive impairment or neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bradanicline: A Technical Guide for Researchers in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (formerly TC-5619) is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system (CNS) implicated in cognitive processes, inflammation, and neuroprotection.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and a summary of key preclinical and clinical research findings. It is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for CNS disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

This compound acts as a selective agonist at the α7 subtype of neuronal nicotinic receptors.[3] These receptors are ligand-gated ion channels that are highly expressed in brain regions critical for learning and memory, including the hippocampus and cortex. The α7 nAChR is a homopentameric channel with a high permeability to calcium, which allows it to modulate a variety of intracellular signaling cascades.[1] Activation of α7 nAChRs by agonists like this compound is believed to enhance cholinergic neurotransmission, which is often impaired in neurodegenerative and psychiatric disorders. This modulation can lead to improved cognitive function and may offer neuroprotective effects.[1]

Signaling Pathway of this compound at the α7 Nicotinic Acetylcholine Receptor

Caption: this compound activates α7 nAChRs, leading to calcium influx and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Receptor Subtype | Species | Value | Reference |

| Ki (inhibition constant) | α7 nAChR | Human | 1.4 nM | |

| EC50 (half-maximal effective concentration) | α7 nAChR | Human | 17 nM | |

| Selectivity | α7 vs. α4β2 | - | >1000-fold |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | Disorder Modeled | Key Finding | This compound Dose Range | Reference |

| Transgenic th(tk-)/th(tk-) mice | Schizophrenia (positive and negative symptoms) | Corrected impaired prepulse inhibition and social behavior | 0.1 - 1 mg/kg | |

| Apomorphine-induced PPI deficits in rats | Schizophrenia (positive symptoms) | Reversed prepulse inhibition deficits | 0.3 mg/kg | |

| Novel Object Recognition in rats | Cognitive Dysfunction | Long-lasting enhancement of memory | Not specified |

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for α7 nAChR

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the α7 nAChR.

Objective: To determine the inhibition constant (Ki) of this compound for the human α7 nAChR.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]Methyllycaconitine (MLA)

-

Receptor Source: Membranes from cells stably expressing the human α7 nAChR or rat brain homogenates.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled MLA or nicotine).

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation.

-

Varying concentrations of this compound.

-

[3H]MLA at a concentration near its Kd.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the functional characterization of this compound's agonist activity at the human α7 nAChR expressed in Xenopus oocytes.

Objective: To determine the EC50 and maximal efficacy of this compound at the human α7 nAChR.

Materials:

-

Test Compound: this compound

-

Reference Agonist: Acetylcholine (ACh)

-

Xenopus laevis oocytes

-

cRNA: In vitro transcribed cRNA encoding the human α7 nAChR subunit.

-

Recording Solution: Ba2+ Ringer's solution (e.g., 90 mM NaCl, 1 mM KCl, 1 mM MgCl2, 10 mM BaCl2, 5 mM HEPES, pH 7.4).

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, micromanipulators, perfusion system.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with the cRNA encoding the human α7 nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Agonist Application:

-

Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Record the inward current elicited by this compound at each concentration.

-

Between applications, wash the oocyte with the recording solution until the current returns to baseline.

-

At the end of the experiment, apply a saturating concentration of ACh to determine the maximum current response.

-

-

Data Analysis: Measure the peak current amplitude at each this compound concentration. Normalize the responses to the maximal response elicited by ACh. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Prepulse Inhibition (PPI) Test in Rats

This protocol describes a method to assess the ability of this compound to reverse sensorimotor gating deficits induced by apomorphine in rats, a model relevant to schizophrenia.

Objective: To evaluate the antipsychotic-like potential of this compound.

Materials:

-

Test Compound: this compound

-

Disrupting Agent: Apomorphine

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

-

Acclimation: Acclimate the rats to the startle chambers for a period before testing.

-

Drug Administration: Administer this compound (e.g., 0.3 mg/kg, subcutaneously) or vehicle, followed by apomorphine (e.g., 1.0 mg/kg, subcutaneously) or vehicle at appropriate pretreatment times.

-

Test Session:

-

Place the rat in the startle chamber and allow a brief habituation period with background white noise.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) presented shortly before the startling pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

-

Data Analysis: The startle amplitude is measured for each trial. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between the different treatment groups.

Experimental Workflow Diagrams

Caption: Workflow for the α7 nAChR radioligand binding assay.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Clinical Development Overview

This compound has been investigated in Phase I and Phase II clinical trials for several CNS indications.

Schizophrenia